
4-Methyl-2,5,6-triphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,5,6-triphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its structural complexity and the presence of three phenyl groups and a methyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5,6-triphenylpyrimidine typically involves the preparation of intermediate compounds such as chalcones, followed by cyclization reactions. One common method includes the initial preparation of chalcone, which is then reacted with ammonium acetate and the corresponding aldehyde under specific conditions . This method avoids the use of transition metal catalysts, making it more environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions: 4-Methyl-2,5,6-triphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-Methyl-2,5,6-triphenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 4-Methyl-2,5,6-triphenylpyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
類似化合物との比較
2,4,6-Triphenylpyrimidine: Lacks the methyl group at the 4-position, which can influence its chemical reactivity and physical properties.
4-Methyl-2,6-diphenylpyrimidine: Contains fewer phenyl groups, affecting its overall stability and electronic characteristics.
4-Phenyl-2,6-dimethylpyrimidine: The presence of additional methyl groups can alter its steric and electronic properties.
Uniqueness: 4-Methyl-2,5,6-triphenylpyrimidine is unique due to the combination of three phenyl groups and a methyl group attached to the pyrimidine ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
52602-64-9 |
|---|---|
分子式 |
C23H18N2 |
分子量 |
322.4 g/mol |
IUPAC名 |
4-methyl-2,5,6-triphenylpyrimidine |
InChI |
InChI=1S/C23H18N2/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-23(24-17)20-15-9-4-10-16-20/h2-16H,1H3 |
InChIキー |
VYBKMFDYJVQGGG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
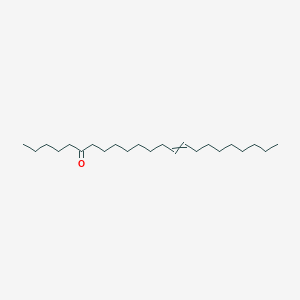
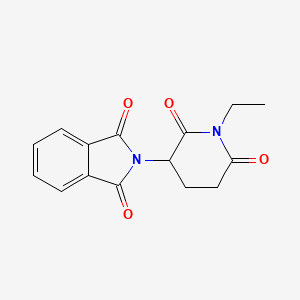
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
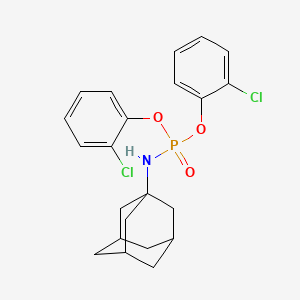
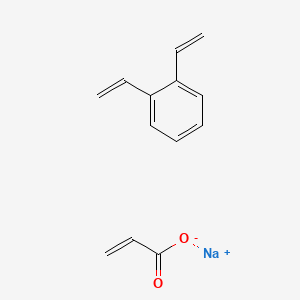
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
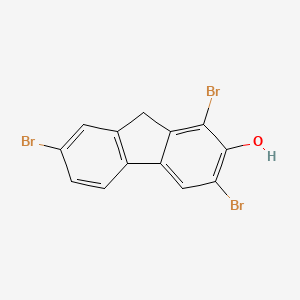
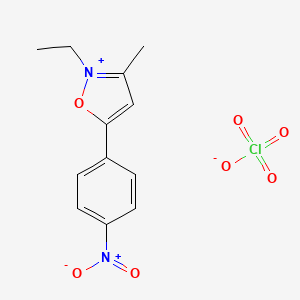
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
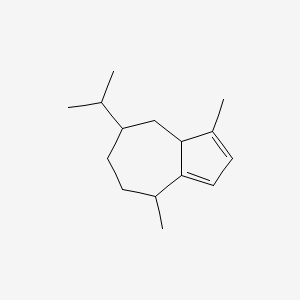
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
